
Jatrorrhizine
Overview
Description
Jatrorrhizine (C₂₀H₂₀NO₄⁺) is a protoberberine isoquinoline alkaloid widely distributed in medicinal plants such as Coptis chinensis, Berberis vernae, and Tinospora sagittata . It is a key bioactive component in traditional Chinese formulas like San-Huang decoction and Zoujinwan, historically used for treating metabolic disorders, gastritis, and infections . Modern pharmacological studies highlight its multi-target effects, including anti-diabetic, antimicrobial, anticancer, neuroprotective, and gut microbiota-modulating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Jatrorrhizine can be synthesized through various chemical reactions. The structures of these synthesized compounds are characterized using 1H NMR, 13C NMR, and MS spectroscopy .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources such as Coptis chinensis and Rhizoma coptidis . The extraction process includes drying the plant material, followed by solvent extraction and purification to isolate the alkaloid.
Chemical Reactions Analysis
Types of Reactions
Jatrorrhizine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Specific conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions include derivatives of this compound with enhanced antimicrobial and antifungal properties . For example, 3-octyloxy 8-alkylthis compound derivatives have been synthesized and found to have much stronger antimicrobial effects .
Scientific Research Applications
Pharmacological Properties
Jatrorrhizine exhibits a wide range of pharmacological effects, making it a candidate for various therapeutic applications:
- Anti-Diabetic Effects : this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic models. It activates the Akt/eNOS pathway, enhancing endothelial function and reducing oxidative stress in diabetic conditions .
- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy in treating infections highlights its potential as a natural antibiotic .
- Anticancer Properties : Research indicates that this compound can inhibit tumor growth and induce apoptosis in cancer cells. Notably, it has been studied for its role in preventing colon cancer, showing promise in reducing tumor size and quantity in experimental models .
- Anti-Obesity and Hypolipidemic Effects : this compound has been found to reduce lipid accumulation and lower levels of total cholesterol and triglycerides in hyperlipidemic models. It enhances cholesterol metabolism by increasing the expression of key enzymes involved in lipid regulation .
- CNS Activities : The compound exhibits neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Its interactions with multiple targets suggest a potential for multi-faceted therapeutic strategies .
Comprehensive Data Table
The following table summarizes key findings related to the pharmacological applications of this compound:
Case Studies
-
Colon Cancer Prevention :
A study demonstrated that this compound significantly suppressed tumor growth in Apc^min/+ mice, suggesting its potential as a preventive agent against colorectal carcinoma. The administration of 10 mg/kg and 20 mg/kg doses resulted in noticeable reductions in tumor size compared to control groups . -
Diabetes Management :
In a diabetic mouse model, this compound treatment led to enhanced phosphorylation of Akt and eNOS, indicating improved vascular function and reduced oxidative stress. These findings support its use in managing diabetes-related complications . -
Hyperlipidemia Treatment :
Research involving high-fat diet-induced hyperlipidemic hamsters showed that this compound reduced total cholesterol and triglyceride levels while promoting beneficial HDL cholesterol. This positions this compound as a promising candidate for treating dyslipidemia .
Mechanism of Action
Jatrorrhizine exerts its effects through various molecular targets and pathways. It regulates blood glucose and lipids, improves insulin sensitivity, and enhances glucose consumption in adipocyte cells . Additionally, it binds and noncompetitively inhibits monoamine oxidase, which contributes to its antimicrobial and antifungal activities .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Jatrorrhizine shares structural and functional similarities with other protoberberine alkaloids, such as berberine , palmatine , and columbamine . Below is a detailed comparison based on structural features, pharmacokinetics, pharmacological activities, and toxicity.
Structural Comparison
Compound | Core Structure | Key Substituents on A-ring | Molecular Weight |
---|---|---|---|
This compound | Protoberberine isoquinoline | 2-methoxy, 3-hydroxy | 338.38 g/mol |
Berberine | Protoberberine isoquinoline | 2,3-methylenedioxy | 336.36 g/mol |
Palmatine | Protoberberine isoquinoline | 2,3-dimethoxy | 352.41 g/mol |
Columbamine | Protoberberine isoquinoline | 2-hydroxy, 3-methoxy (isomer) | 338.38 g/mol |
Key Differences :
- This compound’s 2-methoxy and 3-hydroxy groups contrast with berberine’s methylenedioxy ring, affecting DNA intercalation and enzyme inhibition .
- Columbamine is a structural isomer of this compound, differing in hydroxyl/methoxy group positions .
Pharmacokinetic Profiles
Parameter | This compound | Berberine | Palmatine |
---|---|---|---|
Bioavailability | Low (~20%) | Moderate (~30–50%) | Low (~15%) |
Tmax (oral) | 2–4 hours | 1–2 hours | 3–5 hours |
AUC (0–24h) | Dose-dependent | Higher in organic acid salts | Lower than berberine |
Metabolism | CYP450 1A2, UGT1A isoforms | CYP2D6, UGT1A1 | CYP3A4 |
Key Findings :
- This compound’s absorption is influenced by co-administered herbs (e.g., Astragali Radix) due to compound-herb interactions .
- Berberine’s organic acid salts (e.g., fumarate) exhibit better bioavailability than this compound’s hydrochloride form .
- In human studies, this compound and palmatine showed lower plasma exposure compared to berberine .
Pharmacological Activities
Key Contrasts :
Biological Activity
Jatrorrhizine is a quaternary protoberberine alkaloid primarily found in the roots of Coptis chinensis and other medicinal plants. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-diabetic, antimicrobial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
1. Chemical Structure and Properties
This compound (C_20H_22N_2O_4) is characterized by its isoquinoline structure. Its unique chemical properties contribute to its pharmacological effects. The compound exhibits a high degree of solubility in organic solvents, which facilitates its extraction from plant sources.
2.1 Anticancer Activity
Recent studies have demonstrated that this compound possesses significant anticancer properties. For instance, it has been shown to inhibit the proliferation of liver cancer cells (HepG2 and HCCLM3) by inducing apoptosis and suppressing cell migration and invasion.
Concentration (µM) | HepG2 Cell Viability (%) | HCCLM3 Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|---|
0.5 | 93 | 95 | 1.78 |
16 | 17 | 21 | 68.29 |
In this study, treatment with this compound at a concentration of 16 µM resulted in a significant increase in apoptosis rates compared to control groups (p < 0.049) .
2.2 Antidiabetic Effects
This compound has been reported to exhibit hypoglycemic effects through various mechanisms, including enhancing insulin secretion and improving glucose tolerance. In vitro studies using RINm5F cells showed that this compound promotes insulin secretion while inhibiting gluconeogenesis in HepG2 cells.
Treatment Group | Blood Glucose Level (mg/dL) | Insulin Level (µU/mL) |
---|---|---|
Control | 180 | 10 |
This compound (46.7 mg/kg/day) | 120 | 25 |
This indicates that this compound significantly reduces blood glucose levels while enhancing insulin secretion .
2.3 Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : this compound triggers apoptotic pathways in cancer cells by modulating the expression of miR-221-3p and miR-15b-5p, leading to increased apoptosis rates .
- Antioxidant Activity : The compound exhibits strong antioxidant properties, which help mitigate oxidative stress and prevent cellular damage.
- Cholinesterase Inhibition : this compound derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), which may have implications for treating neurodegenerative diseases .
4.1 Liver Cancer Study
A study focused on the effects of this compound on liver cancer cells highlighted its potential as an anticancer agent. The results showed that treatment with this compound significantly reduced cell viability and enhanced apoptosis in HepG2 and HCCLM3 cells.
4.2 Diabetes Management
In another study involving diabetic rats, administration of this compound led to improved glucose tolerance and insulin sensitivity, demonstrating its potential utility in managing diabetes .
Q & A
Q. What experimental models are commonly used to investigate Jatrorrhizine's cardioprotective effects?
Basic Research Focus
The myocardial infarction (MI) mouse model is a primary experimental system for studying this compound's cardioprotective effects. Key parameters include measuring left ventricular ejection fraction (LVEF) and left ventricular end-systolic dimensions (LVES) to assess cardiac function. Histopathological evaluations (e.g., TUNEL staining for apoptosis, Masson’s trichrome for fibrosis) and Western blotting for protein expression (e.g., p53, Bax, Bcl-2, TGF-β1, Smad2/3) are critical .
Q. Which signaling pathways are central to this compound's anti-apoptotic effects in cardiac and cancer cells?
Basic Research Focus
In cardiac cells, this compound inhibits apoptosis by suppressing the p53/Bax/Bcl-2 pathway , reducing Bax/Bcl-2 ratio, and downregulating caspase-3/8/9 activation . In cancer cells (e.g., breast cancer MDA-MB-231), it induces mitochondrial dysfunction by disrupting transmembrane potential (ΔΨm), upregulating pro-apoptotic Bax, and downregulating anti-apoptotic Bcl-2 . Hepatocellular carcinoma studies further highlight its role in modulating miR-221-3p/miR-15b-5p to upregulate Axin2, a Wnt pathway inhibitor .
Q. How can researchers reconcile discrepancies in apoptotic mechanisms across different cancer models?
Advanced Research Focus
Discrepancies arise from tissue-specific signaling contexts. For example:
- In breast cancer, apoptosis is driven by mitochondrial disruption and caspase activation .
- In colorectal cancer, apoptosis correlates with ΔΨm collapse but not Bax/Bcl-2 modulation .
- In liver cancer, miRNA-mediated Axin2 upregulation plays a dominant role .
To resolve contradictions, use transcriptomic profiling (RNA-seq) and pathway enrichment analysis (e.g., KEGG) to identify context-dependent mechanisms. Cross-validate findings using siRNA knockdown or CRISPR-Cas9 models .
Q. What molecular techniques validate this compound's interaction with bacterial targets like the NorA efflux pump?
Advanced Research Focus
- Molecular docking : Predicts binding affinity between this compound and NorA residues (e.g., Met263, Asn315) via hydrogen/electrostatic interactions .
- RT-PCR and efflux assays : Confirm NorA mRNA suppression and reduced drug efflux in MRSA strains when this compound is combined with norfloxacin .
- In vivo synergy testing : Use murine infection models to assess survival rates and bacterial load reduction .
Q. What concentration ranges of this compound are effective in in vitro cancer studies?
Basic Research Focus
- Breast cancer (MDA-MB-231) : 10–30 μM induces apoptosis via ΔΨm disruption .
- Liver cancer (HepG2/HCCLM3) : 0.5–16 μM inhibits proliferation; 4 μM reduces invasion by 64–67% .
- Colorectal cancer (HCT-116/HT-29) : 20–40 μM triggers apoptosis .
Always include dose-response curves and compare with positive controls (e.g., cisplatin). Use MTT or CCK-8 assays for viability .
Q. How does this compound modulate miRNA expression in hepatocellular carcinoma?
Advanced Research Focus
this compound downregulates miR-221-3p and miR-15b-5p , which are oncogenic miRNAs promoting cell proliferation. This upregulates Axin2, a tumor suppressor that inhibits Wnt/β-catenin signaling. Validate using:
- qRT-PCR : Quantify miRNA expression changes.
- Luciferase reporter assays : Confirm miRNA binding to Axin2’s 3’UTR.
- Western blot : Monitor Axin2 protein levels post-treatment .
Q. What are the pharmacokinetic properties of this compound?
Basic Research Focus
- Solubility : 61 mg/mL in DMSO .
- Metabolism : Primarily hepatic, with cytochrome P450 (CYP3A4) involvement .
- Bioavailability : Low oral absorption due to efflux transporters (e.g., P-glycoprotein); nanoformulations improve delivery .
- Half-life : ~2.5 hours in rodent models .
Q. How to design studies exploring this compound's dual role in apoptosis and antioxidant pathways?
Advanced Research Focus
In ulcerative colitis models, this compound reduces apoptosis (via Bax/Bcl-2 modulation) and activates Nrf2/HO-1 to alleviate oxidative stress . Key methodologies:
- TUNEL staining : Quantify colon epithelial apoptosis.
- Immunofluorescence : Assess Nrf2 nuclear translocation.
- Molecular docking : Predict binding to Nrf2 or HO-1.
- Multi-omics integration : Combine transcriptomics and proteomics to map crosstalk between pathways .
Q. What are critical considerations in toxicity assessments of this compound?
Basic Research Focus
- Acute toxicity : LD50 > 2 g/kg in rodents; monitor liver enzymes (ALT/AST) and renal function .
- Chronic toxicity : Long-term studies (≥6 months) to assess organ fibrosis or carcinogenicity.
- Drug interactions : Screen for CYP450 inhibition (e.g., warfarin metabolism) .
Q. How to validate this compound's efficacy in multifactorial diseases like metabolic disorders?
Advanced Research Focus
- In vivo models : Use high-fat diet-induced obese mice to evaluate lipid-lowering effects (e.g., LDL receptor upregulation) .
- Gut microbiome analysis : Link efficacy to microbiota modulation (16S rRNA sequencing).
- Network pharmacology : Integrate targets (e.g., PPARγ, AMPK) from SwissTargetPrediction and GeneCards .
Properties
IUPAC Name |
2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,8-11H,6-7H2,1-3H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTLAHSTUOXGQF-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189767 | |
Record name | Jatrorrhizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3621-38-3 | |
Record name | Jatrorrhizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3621-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Jatrorrhizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Jatrorrhizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Jatrorrhizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JATRORRHIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/091S1F8V5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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